5-Amino-3-(1-methyl-4-piperidyl)isoxazole
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Overview
Description
3-(1-Methylpiperidin-4-yl)-1,2-oxazol-5-amine is a chemical compound that features a piperidine ring substituted with a methyl group at the nitrogen atom and an oxazole ring substituted with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methylpiperidin-4-yl)-1,2-oxazol-5-amine typically involves the formation of the piperidine and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through the hydrogenation of pyridine derivatives, while the oxazole ring can be formed via cyclization reactions involving nitriles and aldehydes.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpiperidin-4-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3-(1-Methylpiperidin-4-yl)-1,2-oxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(1-methylpiperidin-4-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(1-Methylpiperidin-4-yl)-1H-indole: This compound features a similar piperidine ring but with an indole moiety instead of an oxazole ring.
3-(1-Methyl-4-piperidinyl)indole: Another related compound with a piperidine ring and an indole moiety.
Uniqueness
3-(1-Methylpiperidin-4-yl)-1,2-oxazol-5-amine is unique due to the presence of both the piperidine and oxazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-(1-methylpiperidin-4-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H15N3O/c1-12-4-2-7(3-5-12)8-6-9(10)13-11-8/h6-7H,2-5,10H2,1H3 |
InChI Key |
OCWWVFQVPFIVHW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=NOC(=C2)N |
Origin of Product |
United States |
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